N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea
Description
N-1,3-Benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea is a diarylurea compound characterized by a benzodioxol group (1,3-benzodioxol-5-yl) and a 3,4-dichlorophenyl moiety linked via a urea bridge. Its molecular formula is C₁₄H₁₀Cl₂N₂O₃, with structural features critical to its physicochemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRMBEYIXOHDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Metabolites
N-(3,4-Dichlorophenyl)-N'-Methylurea (DCPMU)
- Structure : Retains the 3,4-dichlorophenyl group but replaces the benzodioxol with a methyl group.
- Key Difference : The absence of the benzodioxol group reduces steric bulk and may lower binding affinity in biological systems compared to the target compound.
N,N'-Bis-(3,4-Dichlorophenyl)urea
- Structure : Features two 3,4-dichlorophenyl groups attached to the urea core.
- Application : Used as a standard in food and environmental analysis due to its stability and detectability via LC/MS/MS .
1-(1,3-Benzodioxol-5-yl)-3-(3-Chlorophenyl)urea
- Structure : Similar to the target compound but substitutes the 3,4-dichlorophenyl group with a 3-chlorophenyl group.
- Impact : The reduced chlorine substitution decreases electronegativity, which may alter interactions with biological targets or environmental matrices .
BTdCPU and NCPdCPU
- Structures : 1,3-Diarylureas with thiadiazole (BTdCPU) or nitro-chlorophenyl (NCPdCPU) substituents.
- Bioactivity : These compounds exhibit growth inhibition in microbial assays, suggesting diarylureas’ broad applicability in agrochemicals .
- Divergence : The benzodioxol group in the target compound may offer enhanced π-π stacking or hydrogen-bonding capabilities compared to thiadiazole/nitro groups.
Table 1: Comparative Analysis of Diarylurea Compounds
| Compound Name | Structure Highlights | Bioactivity/Application | Environmental Persistence |
|---|---|---|---|
| N-1,3-Benzodioxol-5-yl-N'-(3,4-DCP)urea | Benzodioxol + 3,4-DCP | Potential herbicide/antimicrobial | Likely persistent (untested) |
| DCPMU | 3,4-DCP + methyl | Diuron metabolite | Moderate (partial degradation) |
| N,N'-Bis-(3,4-DCP)urea | Dual 3,4-DCP groups | Analytical standard | High (stable structure) |
| BTdCPU | Thiadiazole + 3,4-DCP | Microbial growth inhibition | Variable (depends on substituents) |
| 1-(3-Chlorophenyl)-3-benzodioxol-5-yl urea | Benzodioxol + 3-CP | Understudied | Likely lower than 3,4-DCP analogs |
Key Findings :
The 3,4-dichlorophenyl group is a common motif in metabolites (e.g., DCPMU) and synthetic compounds, correlating with environmental persistence due to resistance to microbial degradation .
Benzodioxol-containing ureas (e.g., the target compound) may exhibit enhanced bioactivity compared to methyl or thiadiazole-substituted analogs, as seen in growth inhibition studies .
Chlorine position impacts toxicity and degradation: 3,4-dichloro substitution increases stability compared to mono-chloro or ortho/meta configurations .
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